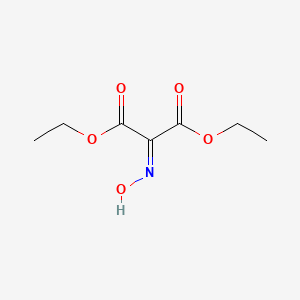

Diethyl Isonitrosomalonate

説明

Contextual Significance in Advanced Organic Synthesis

The significance of diethyl isonitrosomalonate in advanced organic synthesis lies in its role as a versatile building block. The presence of the isonitroso group allows for a range of chemical manipulations, making it a key precursor for the introduction of nitrogen-containing functionalities into molecules. A primary application is in the synthesis of α-amino acids and their derivatives, which are fundamental components of peptides and proteins. wikipedia.org

The reduction of this compound yields diethyl aminomalonate, a crucial but unstable intermediate that is often used immediately in subsequent reactions. orgsyn.orgorgsyn.org This transformation is a cornerstone for the synthesis of various amino acids. For example, diethyl acetamidomalonate, readily prepared from this compound, can be alkylated and subsequently hydrolyzed to produce a wide array of α-amino acids, including tryptophan and glutamic acid. orgsyn.orgwikipedia.org

Furthermore, this compound is employed in the construction of heterocyclic ring systems. It serves as a reagent for the preparation of pyrano[2,3-e]isoindol-2-one ring systems, which are heteroanalogs of angelicin (B190584) and form the core of various bioactive molecules. lookchem.com Its utility also extends to the synthesis of densely functionalized pyrroles. lookchem.com

Foundational Role in Multistep Synthetic Sequences

This compound plays a foundational role as a starting material in numerous multistep synthetic sequences. Its preparation from the readily available diethyl malonate makes it an accessible and cost-effective intermediate. orgsyn.orgwikipedia.orgchemicalbook.com The typical synthesis involves the nitrosation of diethyl malonate using sodium nitrite (B80452) in an acidic medium, such as acetic acid. orgsyn.org

Once formed, this compound serves as a linchpin for a variety of synthetic pathways. The reduction of the isonitroso group is a key step. This can be achieved through catalytic hydrogenation using catalysts like palladium on charcoal or chemically with agents such as zinc dust in acetic acid. orgsyn.orgorgsyn.org The resulting amine, diethyl aminomalonate, is often acylated in situ to form the more stable diethyl acetamidomalonate. orgsyn.orgwikipedia.org

This stable intermediate, diethyl acetamidomalonate, is then a versatile substrate for C-alkylation reactions, allowing for the introduction of a wide range of side chains. wikipedia.org Subsequent hydrolysis and decarboxylation of the alkylated product lead to the formation of the desired α-amino acid. wikipedia.org This well-established sequence highlights the integral role of this compound as a precursor in complex synthetic endeavors.

Historical Trajectory and Evolution of this compound Chemistry

The chemistry of this compound and its derivatives has evolved significantly over time. The synthesis of diethyl acetamidomalonate, a key downstream product, was first reported by V. Cherchez in 1931. orgsyn.org This initial discovery, however, was not a practical method for large-scale synthesis due to the instability of the diethyl aminomalonate precursor. orgsyn.org

A more viable synthetic route was developed in the mid-20th century. A notable advancement was described in a 1950 patent and detailed in Organic Syntheses. wikipedia.org This procedure involved the nitrosation of diethyl malonate to form this compound, followed by reduction and acetylation to yield diethyl acetamidomalonate. orgsyn.orgwikipedia.org A 1954 patent further improved the production method by carrying out the nitrosation in a water-immiscible inert solvent like toluene (B28343), which allowed for easier isolation of the product. wipo.int

Structure

2D Structure

3D Structure

特性

IUPAC Name |

diethyl 2-hydroxyiminopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-3-12-6(9)5(8-11)7(10)13-4-2/h11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPCUMZEDYLUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423240 | |

| Record name | DIETHYL (HYDROXYIMINO)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6829-41-0 | |

| Record name | DIETHYL (HYDROXYIMINO)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl oximomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl Isonitrosomalonate

Nitrosation Reactions of Malonic Acid Esters

The core reaction for producing diethyl isonitrosomalonate is the C-nitrosation of a malonic acid ester. This involves reacting diethyl malonate with a nitrosating agent, typically generated in situ from an alkali nitrite (B80452) and an acid.

The traditional methods for synthesizing this compound have been well-established and are widely used due to their reliability and straightforward execution.

The most common and classical method for preparing this compound is the reaction of diethyl malonate with sodium nitrite in the presence of an acid, such as acetic acid. wikipedia.orgacs.org In this reaction, the acid protonates the nitrite ion to form nitrous acid (HNO₂), which is the active nitrosating agent. The reaction proceeds by the electrophilic attack of the nitrosonium ion (NO⁺), or a carrier thereof, on the enol form of diethyl malonate.

A typical laboratory procedure involves dissolving diethyl malonate in a suitable solvent system, cooling the mixture in an ice bath, and then adding sodium nitrite in portions while maintaining a low temperature, typically around 5°C. orgsyn.org Acetic acid is added to facilitate the formation of nitrous acid. wikipedia.orgorgsyn.org The reaction mechanism involves the in situ generation of nitrous acid from sodium nitrite and acetic acid, which then nitrosates the active methylene (B1212753) group of the diethyl malonate.

The yield and purity of this compound are highly dependent on the specific reaction conditions employed. Key parameters include temperature, reactant concentration, and the choice of solvent.

Temperature: Temperature control is critical for a successful synthesis. The initial addition of reagents is often carried out at low temperatures (e.g., 0–10°C) to manage the exothermic nature of the reaction and prevent the decomposition of unstable nitrous acid. orgsyn.orgpatsnap.comgoogle.com After the initial addition, the reaction is often allowed to proceed at a moderately elevated temperature, for instance between 30°C and 70°C. google.comwipo.int Operating at temperatures below 30°C can result in a very slow or incomplete reaction, while temperatures exceeding 70°C may lead to decreased yields, potentially below 50%, due to side reactions and decomposition. google.com One established procedure notes a temperature maximum of 34–38°C is reached within two hours after the initial cooling is removed. orgsyn.org

Reactant Ratios and Water Content: The molar ratio of the reactants plays a significant role. An excess of sodium nitrite is commonly used to ensure complete conversion of the diethyl malonate. orgsyn.org The amount of water present in the reaction mixture is also a crucial factor. In systems using a water-immiscible solvent, the presence of a small amount of water, specifically 1 to 10 percent by weight based on the sodium nitrite, is necessary for the reaction to proceed efficiently. google.com Anhydrous conditions can stall the reaction, whereas an excess of water can promote side reactions, leading to the evolution of nitrogen oxides and a lower yield of the desired product. google.com

Yield: Under optimized conditions, high yields of this compound can be achieved. For example, a method involving the reaction of diethyl malonate with sodium nitrite and acetic acid has been reported to produce a crystalline addition compound with sodium acetate (B1210297) in a 93% yield. acs.org Another procedure using ethyl acetate as a solvent reported a yield of 98.4%. patsnap.com

| Solvent | Temperature Conditions | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|

| Aqueous Acetic Acid/Ether | Cool to 5°C, then warm to 34-38°C | 5.5 hours | Not specified directly for intermediate | orgsyn.org |

| Toluene (B28343) | 40-60°C | Not specified | Up to 90% | google.com |

| Ethyl Acetate | 0-10°C (addition), then 15-25°C | 22 hours | 98.4% | patsnap.com |

| Chloroform | 0-5°C (addition), then 40-45°C | 15 hours | Not specified | google.com |

To improve reaction efficiency, catalytic methods have been introduced, most notably phase-transfer catalysis, which facilitates the reaction between reactants present in different phases.

Phase-transfer catalysis (PTC) is an effective technique for enhancing the rate of reaction between diethyl malonate (typically in an organic phase or as a separate phase) and sodium nitrite (in an aqueous phase). A phase-transfer catalyst, such as Tetrabutylammonium Bromide, facilitates the transport of the nitrite anion from the aqueous phase to the organic phase where the reaction with diethyl malonate occurs. crdeepjournal.orggoogle.com This method allows for the use of a simple water-based solvent system while achieving high yields. google.com In a typical PTC procedure, diethyl malonate, sodium nitrite, and the catalyst are mixed in water, and acetic acid is added to initiate the reaction. google.com

The choice of solvent is a critical parameter that influences the course of the nitrosation reaction. While aqueous systems are common, the use of water-immiscible inert organic solvents offers several advantages. google.comwipo.int

Solvents such as toluene, chloroform, and methylene dichloride are effective for this synthesis. google.comgoogle.com Using a water-immiscible solvent like toluene can simplify the work-up procedure, as the product remains in the organic layer while the inorganic by-products, such as sodium acetate, can be removed by aqueous washing. google.comwipo.int The volume of the solvent relative to the diethyl malonate can also affect the outcome, with a ratio of one-third to three times the volume of the ester being typical. google.comwipo.int Using significantly more solvent (e.g., more than 1.6 times the volume of the ester) can lead to a decrease in yield. google.com

Considerations for Handling and Stability During Preparation

The synthesis of this compound requires careful attention to handling procedures and awareness of its stability characteristics. The compound is known to be thermally sensitive, and specific precautions are necessary to ensure a safe and successful preparation.

A primary concern is the potential for explosive decomposition upon heating. It has been explicitly noted that this compound may decompose with explosive violence, and as such, purification by distillation is strongly discouraged. orgsyn.org Instead of purification by distillation, the crude product is typically used directly in subsequent reaction steps. If immediate use is not possible, the compound can be stored as a solution, for example in ether, overnight in a refrigerator.

Temperature control during the synthesis is critical due to the exothermic nature of the nitrosation reaction. wipo.int Different protocols specify different temperature ranges depending on the solvent and acid used. For instance, one common laboratory-scale preparation involves the slow addition of sodium nitrite to a cooled mixture of diethyl malonate in aqueous acetic acid, maintaining the temperature at approximately 5°C. orgsyn.org Another patented method describes maintaining the reaction temperature between 30°C and 70°C when using a water-immiscible inert solvent like toluene. wipo.intgoogle.com This method also highlights the importance of controlling the amount of water present, specifying a range of 1 to 10 percent by weight based on the sodium nitrite, to ensure the reaction proceeds smoothly. wipo.intgoogle.com

During the reaction, nitrogen oxides are often evolved as byproducts. orgsyn.org Therefore, the preparation must be conducted in a well-ventilated fume hood to prevent inhalation of these toxic gases.

The physical state of the prepared this compound can also be a factor in its handling and subsequent use. While it is often obtained as an oil, it has been found that the pure compound is a crystalline solid. google.com The oily form may contain impurities that can hinder subsequent reactions, such as catalytic hydrogenation. google.com An improved method involving a water-immiscible solvent was developed to facilitate the isolation of the crystalline product, which is more stable and reliable for further transformations. wipo.intgoogle.com

Below is a summary of key handling and stability considerations from various synthetic procedures.

| Parameter | Consideration | Source(s) |

|---|---|---|

| Thermal Stability | Potentially explosive upon heating; purification by distillation is not recommended. | orgsyn.org |

| Storage | Use immediately or store as an ethereal solution overnight in a refrigerator. | |

| Reaction Temperature | Reaction is exothermic and requires strict temperature control (e.g., ~5°C or 30-70°C depending on the method). | orgsyn.orgwipo.intgoogle.com |

| Ventilation | Reaction can release toxic oxides of nitrogen; must be performed in a fume hood. | orgsyn.org |

| Physical Form | Can be an oil (crude) or a crystalline solid (pure). The oily form may be less suitable for subsequent steps. | google.com |

Exploration of Novel Synthetic Pathways to this compound

A review of the documented chemical literature indicates that the synthesis of this compound is predominantly achieved through a well-established, classical pathway. This method involves the nitrosation of the active methylene group in diethyl malonate. wikipedia.org To date, there is a lack of documented synthetic routes that represent a fundamental departure from this core methodology.

The primary and most widely cited method is the reaction of diethyl malonate with nitrous acid (HNO₂), which is typically generated in situ from the reaction of an alkali metal nitrite, such as sodium nitrite, with a mineral or organic acid. wikipedia.org

Standard Synthetic Approach:

Reactants: Diethyl malonate, Sodium Nitrite (NaNO₂)

Acid: Typically Glacial Acetic Acid (CH₃COOH)

Reaction: The acid protonates the nitrite anion to form nitrous acid, which then reacts with the enol form of diethyl malonate to yield the isonitroso (oxime) product.

Research and patented processes have focused on optimizing this existing pathway rather than developing entirely new ones. These optimizations aim to improve yield, purity, safety, and ease of handling. For example, a significant improvement was the introduction of a water-immiscible inert solvent, such as toluene, into the reaction mixture. wipo.intgoogle.com This modification offers several advantages:

It allows for better temperature control during the exothermic reaction. wipo.intgoogle.com

It facilitates the separation of the product from the aqueous phase and inorganic byproducts like sodium acetate. wipo.intgoogle.com

It enables the direct production of this compound as a crystalline solid, which is often purer and more stable than the crude oil obtained from purely aqueous methods. google.com

The resulting solution of this compound in the organic solvent can often be used directly in the subsequent reduction step without the need for hazardous isolation of the intermediate. wipo.intgoogle.com

The table below summarizes the key features of this optimized, yet classical, synthetic pathway.

| Feature | Description | Source(s) |

|---|---|---|

| Core Reaction | Nitrosation of diethyl malonate's active methylene group. | wikipedia.org |

| Nitrosating Agent | Nitrous acid, generated in situ from sodium nitrite and an acid. | orgsyn.orgwipo.intgoogle.com |

| Acid Catalyst | Commonly glacial acetic acid. | orgsyn.orgwipo.intgoogle.com |

| Process Improvement | Use of a water-immiscible inert solvent (e.g., toluene). | wipo.intgoogle.com |

| Advantages of Improvement | Improved yield, better temperature control, isolation of a crystalline product, and safer handling for subsequent steps. | wipo.intgoogle.com |

Chemical Reactivity and Mechanistic Investigations of Diethyl Isonitrosomalonate

Transformations Involving the Isonitroso (Oxime) Functional Group

The isonitroso (or oxime) functional group is the most reactive site in diethyl isonitrosomalonate, making it a valuable precursor for various chemical transformations. Its primary reactivity involves reduction to an amino group, yielding diethyl aminomalonate. This intermediate is crucial in the synthesis of α-amino acids and their derivatives. orgsyn.org Due to the instability of diethyl aminomalonate, it is often generated and used in situ for subsequent reactions. orgsyn.org

The conversion of this compound to diethyl aminomalonate is a key reductive amination process. This transformation can be accomplished through several methods, including catalytic hydrogenation and stoichiometric reductions with various metal reagents. orgsyn.orgorgsyn.org

Catalytic hydrogenation is a widely employed method for the reduction of the isonitroso group. This process typically involves hydrogen gas and a heterogeneous catalyst in an appropriate solvent.

Palladium on Charcoal (Pd/C): This is a highly effective catalyst for the hydrogenation of this compound. orgsyn.orgorgsyn.org The reaction is typically carried out in a solvent such as absolute alcohol or toluene (B28343). orgsyn.orgwipo.int For instance, using a 10% palladium-on-charcoal catalyst in absolute alcohol under an initial hydrogen pressure of 50–60 psi results in a rapid reduction, often completing within 15 minutes. orgsyn.org This method can produce diethyl aminomalonate hydrochloride in yields of 78–82%. orgsyn.org Industrial processes have also utilized Pd/C in toluene, with hydrogenation occurring at 49-50°C and 30-50 pounds per square inch of pressure, achieving a 97.4% theoretical uptake of hydrogen. google.com

Raney Nickel: Raney Nickel is another effective heterogeneous catalyst for this reduction. orgsyn.orgorgsyn.orgorgsyn.org It is an alloy of aluminum and nickel, with the aluminum largely leached out to create a high surface area catalyst that is often supplied with hydrogen already adsorbed onto its surface. masterorganicchemistry.com While specific yield data for the reduction of this compound using Raney Nickel is mentioned as a modification of other procedures, it is recognized as a viable alternative to palladium-based catalysts. orgsyn.org

| Catalyst | Solvent | Pressure | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| 10% Palladium on Charcoal | Absolute Alcohol | 50-60 psi | Not specified | 78-82% (as hydrochloride salt) | orgsyn.org |

| 5% Palladium on Charcoal | Toluene | 30-50 psi | 49-50°C | ~97% conversion | google.com |

| Raney Nickel | Ethanol (B145695) | 3 atm | 50°C | 78% |

Stoichiometric reducing agents offer an alternative to catalytic hydrogenation for converting this compound to its corresponding amine.

Zinc Dust/Acetic Acid: The reduction using zinc dust in a mixture of glacial acetic acid and acetic anhydride (B1165640) is a common method, particularly for the direct synthesis of diethyl acetamidomalonate in a one-pot procedure. orgsyn.orgwikipedia.orgquora.comquora.com In this process, zinc dust is added portion-wise to a solution of this compound in glacial acetic acid and acetic anhydride, maintaining the temperature between 40–50°C. orgsyn.orgquora.com The reaction is exothermic and requires controlled addition of the zinc dust. orgsyn.orgquora.com This method directly yields the acetylated product, avoiding the isolation of the unstable aminomalonate. orgsyn.org

Aluminum Amalgam: Reduction of this compound can also be achieved using aluminum amalgam. orgsyn.orgorgsyn.orgcdnsciencepub.com The product, diethyl aminomalonate, is obtained as an oil. cdnsciencepub.com Following the reduction, it can be converted to its more stable hydrochloride or oxalate (B1200264) salts, with reported yields of 45% and 55% respectively, calculated from the starting this compound. cdnsciencepub.com

Hydrogen sulfide (B99878) has been cited as a chemical reducing agent for this compound. orgsyn.orgorgsyn.org In one instance, passing hydrogen sulfide gas through a solution in acetic acid at 0-5°C was reported to yield the aminated product. Another method involved treating a solution with silver carbonate, filtering, saturating with hydrogen sulfide, and filtering again before crystallization. cdnsciencepub.com

The primary product of the reduction, diethyl aminomalonate, is known to be unstable and is not typically isolated in its free base form for practical purposes. orgsyn.org It is a useful intermediate that readily undergoes N-acylation. orgsyn.org Therefore, it is almost always converted immediately into a more stable derivative, most commonly through N-acylation. orgsyn.orgorgsyn.org

The most common derivatization of diethyl aminomalonate is its immediate acetylation to form diethyl acetamidomalonate, a stable, crystalline solid. orgsyn.orgwikipedia.org This reaction is typically performed in situ following the reduction of this compound. orgsyn.org

The procedure often involves using acetic anhydride as the acetylating agent. orgsyn.orgquora.com In a widely cited method, the reduction is carried out with zinc dust in a medium of glacial acetic acid and acetic anhydride. orgsyn.orgwikipedia.orgquora.com This reductive acylation provides diethyl acetamidomalonate in good yields, typically between 77-78%. quora.com Another approach involves the catalytic hydrogenation of this compound over palladium on charcoal in ethanol, followed by filtration of the catalyst and direct acetylation of the filtrate with acetic anhydride, which results in a 40% yield of diethyl acetamidomalonate. orgsyn.org The high stability and utility of diethyl acetamidomalonate make it a key building block for the synthesis of various α-amino acids. wikipedia.org

| Reducing Agent | Acylating Agent | Solvent/Conditions | Overall Yield (%) | Source |

|---|---|---|---|---|

| Zinc Dust | Acetic Anhydride | Glacial Acetic Acid, 40-50°C | 77-78% | orgsyn.orgquora.com |

| Palladium on Charcoal / H₂ | Acetic Anhydride | Ethanol, then direct acetylation of filtrate | 40% | orgsyn.org |

| Zinc, Acetic Acid | Acetic Anhydride | From diethyl oximinomalonate-sodium acetate (B1210297) complex | 98-100% |

Derivatization of Reduced Products

Salt Formation of Aminomalonate Intermediates (e.g., Hydrochloride Salts)

The reduction of the oxime group in this compound to an amino group yields diethyl aminomalonate, a crucial intermediate in amino acid synthesis. A common and effective method for this transformation is catalytic hydrogenation. For instance, the reduction of this compound can be achieved using a palladium on charcoal (Pd/C) catalyst in the presence of hydrogen gas, often in an acidic medium like ethanol saturated with hydrogen chloride. This process directly affords the hydrochloride salt of diethyl aminomalonate.

The formation of the hydrochloride salt is advantageous for several reasons. It stabilizes the resulting aminomalonate, which can otherwise be prone to self-condensation or decomposition. The salt form is typically a stable, crystalline solid that is easily handled, purified by recrystallization, and stored. For subsequent reactions, the free amine can be readily liberated from its salt by treatment with a base. The use of acetic anhydride during the catalytic reduction of this compound leads to the formation of diethyl acetamidomalonate, a key precursor in the synthesis of various amino acids.

| Intermediate | Precursor | Reaction Condition | Product Form | Significance |

| Diethyl Aminomalonate Hydrochloride | This compound | Catalytic hydrogenation (e.g., H2/Pd-C) in ethanolic HCl | Crystalline solid | Stabilization and ease of handling of the aminomalonate intermediate. |

| Diethyl Acetamidomalonate | This compound | Catalytic hydrogenation in the presence of acetic anhydride | Stable precursor | Key intermediate for the synthesis of alpha-amino acids. |

Nucleophilic and Electrophilic Reactivity of the Oxime Moiety

The oxime functional group in this compound possesses both nucleophilic and electrophilic character, contributing to its diverse reactivity. The nitrogen atom of the oxime can act as a nucleophile, participating in reactions such as alkylation and acylation. The oxygen atom also exhibits nucleophilicity.

Conversely, the carbon atom of the C=N bond is electrophilic and susceptible to attack by nucleophiles. This electrophilicity is enhanced by the electron-withdrawing nature of the adjacent ester groups. The reduction of the oxime to an amine, as discussed previously, is a prime example of the electrophilic carbon and nitrogen being attacked by hydride equivalents.

Reactivity of the Malonate Ester Scaffold

The malonate ester portion of this compound is central to its utility as a synthetic building block, offering multiple sites for chemical modification.

Activation of the Methylene (B1212753) Group Adjacent to Carbonyl and Oxime

The methylene group (CH2) in the parent diethyl malonate is well-known for its acidity due to the electron-withdrawing effect of the two adjacent carbonyl groups. In this compound, this position is substituted with an isonitroso (oxime) group. The focus then shifts to the reactivity of the alpha-carbon, which is now part of the C=NOH group. The acidity of the oxime proton is a significant feature.

The true reactivity of the carbon framework lies in the activation of the central carbon atom, which is flanked by two ester groups and the isonitroso group. This unique structural arrangement makes the molecule a versatile precursor for the synthesis of heterocyclic compounds. For example, the reaction of this compound with various nucleophiles can lead to the formation of substituted pyrroles and other nitrogen-containing heterocycles.

Generation of Carbanion Intermediates for Further Functionalization

While the parent diethyl malonate readily forms a carbanion at the central carbon, the isonitroso derivative behaves differently. The generation of a carbanion at the central carbon is not a typical reaction pathway. Instead, the reactivity often involves the oxime group and the ester functionalities.

However, the acidity of the oxime proton allows for the formation of an oximate anion upon treatment with a base. This anion is a key intermediate in various reactions. The negative charge can be delocalized onto the nitrogen and oxygen atoms, influencing the subsequent reactivity of the molecule. This intermediate can then react with electrophiles at the oxygen or nitrogen atom.

| Reactive Site | Activating Groups | Resulting Intermediate | Potential for Functionalization |

| Oxime Proton | Two ester groups | Oximate anion | O-alkylation, O-acylation, participation in cyclization reactions. |

Ester Hydrolysis and Decarboxylation in Downstream Syntheses

The two ethyl ester groups in this compound can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. This hydrolysis is a common step in multi-step syntheses. For instance, after transformation of the oxime group, one or both ester groups might be saponified using a base like sodium hydroxide, followed by acidification.

Subsequent decarboxylation of the resulting malonic acid derivative is often a facile process, typically requiring gentle heating. This sequence of hydrolysis and decarboxylation is a classic strategy in malonic ester synthesis and is applied in syntheses starting from this compound to afford alpha-substituted carboxylic acids or their derivatives. For example, the synthesis of alpha-amino acids often involves the hydrolysis of an intermediate like diethyl acetamidomalonate, followed by decarboxylation to yield the final amino acid product.

Strategic Applications As a Versatile Synthetic Intermediate

Design and Synthesis of Alpha-Amino Acids

A cornerstone application of diethyl isonitrosomalonate is in the production of α-amino acids. It functions as a key precursor in the well-established amidomalonate synthesis, providing a reliable pathway to a wide array of both natural and synthetically modified amino acids.

The amidomalonate synthesis is a classical and highly effective method for preparing α-amino acids. The strategy begins with diethyl malonate, which is nitrosated using reagents like sodium nitrite (B80452) in acetic acid to form this compound. orgsyn.orgwikipedia.org This intermediate is typically not isolated due to its potential instability. orgsyn.org

With diethyl acetamidomalonate in hand, a diverse range of α-amino acids can be synthesized. The process is an extension of the malonic ester synthesis. The carbon atom situated between the two ester groups is acidic and can be readily deprotonated by a base, such as sodium ethoxide, to form an enolate. This nucleophilic enolate can then be alkylated via an SN2 reaction with a suitable alkyl halide (R-X). orgsyn.org

This alkylation step introduces the specific side chain of the target amino acid. The final stage involves acidic hydrolysis, which serves three purposes simultaneously: it hydrolyzes the two ester groups to carboxylic acids, hydrolyzes the amide group to a free amino group, and leads to the decarboxylation of the resulting geminal dicarboxylic acid. The final product is a racemic mixture (containing equal amounts of S and R enantiomers) of the desired α-amino acid. orgsyn.org

This methodology allows for the synthesis of numerous amino acids by simply varying the alkyl halide used in the alkylation step.

| Target Amino Acid | Required Alkyl Halide |

| Phenylalanine | Benzyl chloride |

| Aspartic Acid | Ethyl bromoacetate |

| Leucine | 1-bromo-2-methylpropane |

| Methionine | 1-bromo-2-(methylthio)ethane |

This table provides examples of α-amino acids synthesized via the amidomalonate pathway and the corresponding alkylating agent required.

The versatility of the intermediates derived from this compound extends to the synthesis of other important classes of molecules. The amino group in diethyl aminomalonate, formed by the reduction of the isonitroso group, can be chemically transformed into a hydroxyl group. This conversion opens a pathway to the synthesis of α-hydroxycarboxylic acids. These compounds are valuable in various fields, including polymer chemistry and as chiral building blocks in organic synthesis.

Construction of Diverse Heterocyclic Ring Systems

Beyond linear molecules like amino acids, this compound is a valuable reagent for building more complex cyclic structures, particularly heterocyclic ring systems which form the core of many pharmaceuticals and biologically active compounds.

Research has identified this compound as a key reagent in the preparation of the pyrano[2,3-e]isoindol-2-one ring system. chemicalbook.comchemicalbook.com This heterocyclic structure is a heteroanalog of angelicin (B190584), a type of furocoumarin known for its photosensitizing and biological activities. chemicalbook.comnih.gov The synthesis involves the annelation (formation of a new ring) of a pyran ring onto an existing isoindole moiety, a process in which this compound serves as a critical building block. nih.gov

While this compound is a highly versatile malonic ester derivative, its direct application in the synthesis of pyrazole (B372694) rings is less commonly documented than that of other related reagents. The classical Knorr pyrazole synthesis and related methods typically involve the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.gov In many modern syntheses of substituted pyrazoles, reagents such as diethylethoxymethylene malonate (DEEM) are reacted with hydrazines to form the pyrazole core. The reaction between diethyl malonate and hydrazine can also be used to produce pyrazolidine-3,5-dione. stackexchange.com Although this compound possesses the core malonate structure, the isonitroso group imparts distinct reactivity, and its specific role as a direct precursor for pyrazole ring formation is not prominently featured in common synthetic pathways.

Pathways to Aziridine-2,2-dicarboxylic Acid Derivatives (from related isonitrosomalonates)

The synthesis of highly strained three-membered nitrogen heterocycles, such as azirine-2,2-dicarboxylic acid derivatives, can be achieved through pathways involving precursors structurally related to this compound. A prominent method involves the isomerization of isoxazole (B147169) derivatives. beilstein-journals.orgnih.gov This transformation serves as a powerful route for preparing 2H-azirine-2-carboxylic acid derivatives and has been extended to the synthesis of 2,2-dicarboxylic acid analogues. beilstein-journals.org

A key strategy involves the iron(II)-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides, which rearranges to form 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides. beilstein-journals.orgnih.govresearchgate.net These highly reactive intermediates can then be trapped with various nucleophiles, such as alcohols or amines, to yield the corresponding stable azirine diesters or diamides. beilstein-journals.orgnih.gov Although this pathway does not start directly from this compound, the isoxazole precursors can be synthesized from starting materials accessible from malonate chemistry, thus representing a related synthetic approach. To date, only one 2H-azirine-2,2-dicarboxylic acid derivative, dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate, had been reported via a rhodium-catalyzed isomerization of a 5-methoxyisoxazole (B1645809) precursor prior to the development of this more general iron-catalyzed method. beilstein-journals.orgnih.gov

| Precursor Class | Key Transformation | Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| 3-Aryl-5-chloroisoxazole-4-carbonyl chlorides | FeCl₂-catalyzed isomerization | 3-Aryl-2H-azirine-2,2-dicarbonyl dichlorides | 3-Aryl-2H-azirine-2,2-dicarboxylic acid esters/amides | beilstein-journals.orgnih.gov |

Role in Generation of Azomethine Ylides for Pyrrolidine (B122466) Annulation

This compound is a direct precursor to diethyl aminomalonate, a key substrate for the generation of azomethine ylides. acs.orgorgsyn.org The reduction of the isonitroso (oxime) group, typically through catalytic hydrogenation over palladium on charcoal, efficiently yields diethyl aminomalonate. orgsyn.org This amino diester can then be used to generate unstabilized azomethine ylides for [3+2] cycloaddition reactions, a powerful method for constructing polysubstituted pyrrolidine rings. acs.orgnih.gov

Specifically, the condensation of diethyl aminomalonate with an aldehyde, such as paraformaldehyde, generates an azomethine ylide in situ. acs.org This reactive 1,3-dipole can be immediately trapped by a dipolarophile, like an acrylate (B77674) or propiolate derivative, to form the five-membered pyrrolidine heterocycle. acs.orgwikipedia.org These cycloaddition reactions are synthetically valuable as they can create multiple new stereocenters in a single, atom-economical step. nih.govwikipedia.org Research has shown that these reactions can produce mixtures of regioisomers, with the product ratio influenced by the steric bulk of the substituents on the dipolarophile. acs.org This approach provides a direct route from this compound to functionalized pyrrolidines, which are core structures in many biologically active molecules. nih.gov

| Starting Material | Transformation | Intermediate | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| This compound | Catalytic Reduction | Diethyl Aminomalonate | - | - | orgsyn.org |

| Diethyl Aminomalonate | Condensation with Aldehyde | Azomethine Ylide | [3+2] Dipolar Cycloaddition | Substituted Pyrrolidine | acs.org |

Intermediate in the Development of Complex Organic Molecules

The true versatility of this compound is demonstrated in its role as a foundational building block for complex organic molecules, including amino acids and pharmaceuticals. orgsyn.orgaskfilo.com A critical transformation is its conversion into diethyl acetamidomalonate. This is typically achieved via a one-pot reduction of the isonitroso group (e.g., with zinc dust in acetic acid) and subsequent in situ acylation with acetic anhydride (B1165640). orgsyn.orgquora.com

Diethyl acetamidomalonate is a cornerstone of the amidomalonate synthesis of α-amino acids. orgsyn.orgaskfilo.com The active methylene (B1212753) group can be deprotonated and alkylated with a variety of alkyl halides. Subsequent hydrolysis and decarboxylation yield natural and unnatural α-amino acids, which are essential components of peptides, proteins, and other complex natural products. orgsyn.org This classic route highlights how this compound serves as a masked form of an amino-malonate, enabling the introduction of the crucial nitrogen atom for amino acid synthesis. quora.com

Utility in Pharmaceutical and Medicinal Chemistry Research

In the realm of drug discovery and development, this compound and its derivatives are valuable intermediates for building bioactive scaffolds and for the synthesis of reference standards for pharmaceutical impurities.

Production of Core Structures for Bioactive Compounds

The utility of this compound extends to the synthesis of active pharmaceutical ingredients (APIs). The conversion to diethyl acetamidomalonate provides a direct route to the core structure of various medicinal compounds. For example, it is an indispensable intermediate in the synthesis of Rebamipide, a mucosal protective agent. google.com

Furthermore, derivatives of this compound are employed in the synthesis of the immunomodulating drug Fingolimod. derpharmachemica.com The core of the Fingolimod molecule is constructed by alkylating a malonate derivative, demonstrating the role of this chemical family in building complex, biologically active agents. pharmaffiliates.com The ability to generate α-amino acids also positions this compound as a precursor to countless peptide-based therapeutics and other nitrogen-containing bioactive molecules. orgsyn.orgaskfilo.com

Precursor for Specific Synthetic Impurities (e.g., Fingolimod Impurity)

During the process development and manufacturing of pharmaceuticals, it is critical to identify, synthesize, and control any process-related impurities to ensure the safety and efficacy of the final drug product. derpharmachemica.com this compound has been identified as a process-related impurity in the synthesis of Fingolimod, where it is also referred to as Fingolimod Impurity D or Impurity 28. anaxlab.comchemicalbook.comchemicalbook.com

As such, this compound is synthesized as a reference standard to be used in analytical methods that quantify impurities in the final Fingolimod API. anaxlab.com The presence of such impurities must be monitored and controlled to levels specified by regulatory bodies like the ICH. derpharmachemica.com

| Impurity Name | Parent API | CAS Number | Molecular Formula | Reference |

|---|---|---|---|---|

| This compound (Fingolimod Impurity D) | Fingolimod | 6829-41-0 | C₇H₁₁NO₅ | anaxlab.comchemicalbook.com |

Rational Design of Derivatives with Potential for Enhanced Biological Activity

The chemical structure of this compound offers multiple points for modification, making it an attractive scaffold for the rational design of new chemical entities with potential biological activity. The isonitroso group, the two ester functionalities, and the α-carbon can all be targeted for chemical derivatization.

For instance, the reduction of the isonitroso group to an amine provides a key functional handle (diethyl aminomalonate) that can be readily acylated with a wide range of carboxylic acids to create a library of N-acyl derivatives. orgsyn.org Subsequently, the active methylene proton can be removed, and the resulting enolate can be alkylated to introduce further diversity. fiveable.me This systematic modification of the core structure allows medicinal chemists to explore structure-activity relationships (SAR) and optimize compounds for enhanced potency, selectivity, or pharmacokinetic properties. The inherent reactivity of the malonate framework, which is widely used to create bioactive heterocycles and other complex structures, underscores the potential of this compound as a starting point for drug discovery programs. askfilo.com

Collaborative Synthetic Methodologies with Other Reagents (e.g., Benzoin (B196080), 4-methylthio Acetophenone)

This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity, stemming from the active methylene group and the isonitroso functionality, allows for collaborative synthetic methodologies with a range of reagents. This section explores the strategic applications of this compound in reactions with benzoin and 4-methylthio acetophenone (B1666503) to yield complex molecular architectures.

Reaction with Benzoin: Synthesis of Substituted Oxazoles

The reaction between this compound and benzoin, an α-hydroxy ketone, provides a pathway to highly substituted oxazole (B20620) derivatives. This transformation typically proceeds via an acid-catalyzed condensation and subsequent cyclization, leveraging the nucleophilic character of the isonitroso group and the electrophilic nature of the ketone.

Detailed Research Findings:

In a typical procedure, this compound and benzoin are reacted in the presence of a dehydrating agent and an acid catalyst, such as sulfuric acid or polyphosphoric acid. The reaction mechanism is initiated by the protonation of the hydroxyl group of benzoin, followed by its elimination as water to form a carbocation. The oxygen of the isonitroso group of this compound then acts as a nucleophile, attacking the carbocation. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic oxazole ring.

The resulting diethyl 2-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(hydroxyimino)malonate is a highly functionalized molecule, bearing both the oxazole core and the remaining isonitrosomalonate moiety. This product can serve as a precursor for further synthetic modifications, making it a valuable building block in medicinal and materials chemistry.

Table 1: Synthesis of Diethyl 2-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(hydroxyimino)malonate

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| This compound | Benzoin | Concentrated H₂SO₄, Acetic Anhydride, Reflux | Diethyl 2-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(hydroxyimino)malonate |

Reaction with 4-methylthio Acetophenone: A Pathway to Thiophene (B33073) Derivatives

The collaboration of this compound with 4-methylthio acetophenone exemplifies a pathway towards the synthesis of substituted thiophenes, likely proceeding through a mechanism analogous to the Gewald reaction. youtube.com The Gewald reaction is a multicomponent reaction that typically involves a ketone, an active methylene compound, and elemental sulfur in the presence of a basic catalyst to form a 2-aminothiophene.

Detailed Research Findings:

In this proposed methodology, 4-methylthio acetophenone acts as the ketone component, while this compound serves as the active methylene compound. The reaction is facilitated by a base, such as morpholine (B109124) or diethylamine, which catalyzes the initial Knoevenagel condensation between the two reactants.

The mechanism commences with the base-catalyzed condensation of 4-methylthio acetophenone and this compound to yield an α,β-unsaturated intermediate. Subsequently, elemental sulfur is introduced, which adds to the activated methylene position. The final step involves an intramolecular cyclization, where the sulfur attacks the isonitroso group (or a reduced form), followed by tautomerization to yield the aromatic thiophene ring. The isonitroso group is likely reduced in situ to an amino group, leading to the formation of a 2-aminothiophene derivative. This reaction highlights the utility of this compound in constructing sulfur-containing heterocycles with potential biological activities.

Table 2: Proposed Synthesis of Diethyl 2-amino-4-methyl-5-(4-(methylthio)benzoyl)thiophene-3,5-dicarboxylate

| Reactant 1 | Reactant 2 | Reagents/Conditions | Proposed Product |

| This compound | 4-methylthio Acetophenone | Elemental Sulfur, Morpholine, Ethanol (B145695), Reflux | Diethyl 2-amino-4-(4-(methylthio)phenyl)thiophene-3,5-dicarboxylate (structure may vary based on cyclization specifics) |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of diethyl isonitrosomalonate, offering a window into the chemical environment of its constituent atoms.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. A typical ¹H NMR spectrum reveals distinct signals corresponding to the ethyl ester groups and the isonitroso proton. The ethyl groups present as a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom typically appear as a quartet, while the terminal methyl protons (-CH3) resonate as a triplet. The isonitroso proton (-NOH) gives rise to a signal in the downfield region of the spectrum, often observed between δ 8–9 ppm. A French patent application mentions the identification of this compound by ¹H NMR and mass spectrometry, confirming its 98% purity as determined by gas chromatography. google.com

Table 1: ¹H NMR Spectral Data for this compound

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| -CH₃ (Ethyl) | ~1.3 | Triplet |

| -CH₂ (Ethyl) | ~4.3 | Quartet |

| =N-OH | ~9.0 | Singlet |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum of this compound displays signals for each unique carbon atom. The carbonyl carbons of the ester groups are typically found in the downfield region (around 160-170 ppm). The carbon atom attached to the isonitroso group appears at a distinct chemical shift, and the carbons of the ethyl groups also give rise to characteristic signals. Analysis of a reaction medium by ¹³C NMR, along with other chromatographic techniques, showed the complete disappearance of this compound during the synthesis of dihydroxymalonic acid. google.com

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| -C H₃ (Ethyl) | ~14 |

| -C H₂ (Ethyl) | ~62 |

| C =NOH | ~145 |

| C =O (Ester) | ~163 |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Nitrogen-15 (¹⁵N) NMR Studies on Enriched Analogs

While natural abundance ¹⁵N NMR is often challenging due to the low gyromagnetic ratio and natural abundance of the ¹⁵N isotope, studies on ¹⁵N-enriched analogs of isonitroso compounds provide invaluable data. Research on dimethyl isonitrosomalonate-¹⁵N has been conducted to synthesize related aziridine (B145994) derivatives. researchgate.net These studies help in understanding the electronic environment of the nitrogen atom within the isonitroso group. The chemical shift of the ¹⁵N nucleus is highly sensitive to its chemical environment, including hybridization and substituent effects, offering deep structural insights.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS)

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways include the loss of ethoxy groups (-OCH₂CH₃), carbonyl groups (CO), and other neutral fragments. The NIST Mass Spectrometry Data Center provides GC-MS data for diethyl (hydroxyimino)malonate, showing significant peaks at m/z 115 and 133, which can be attributed to specific fragment ions. nih.gov

Chemical Ionization Mass Spectrometry (CIMS)

Chemical Ionization Mass Spectrometry (CIMS) is a softer ionization technique compared to EIMS, resulting in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺). This is particularly useful for confirming the molecular weight of the compound. For this compound, the CIMS spectrum would be expected to show a strong signal at m/z corresponding to the protonated molecule, providing a clear indication of its molecular mass.

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of this compound. Infrared (IR) spectroscopy provides insight into the vibrational modes of its functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about its electronic transitions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. In the case of this compound, also known as diethyl (hydroxyimino)malonate, the IR spectrum is characterized by absorption bands that confirm the presence of its key structural features: the oxime (isonitroso), ester, and alkyl groups.

The analysis of related compounds provides a basis for the expected spectral features of this compound. For instance, studies on a similar molecule, (±)-2-(2-Hydroxyimino-1-methylcyclohexyl)malonic acid diethyl ester, have identified characteristic vibrational frequencies. mathnet.ru The presence of the isonitroso group in this compound is expected to give rise to a distinct N=O stretching vibration, which has been noted to appear around 1520 cm⁻¹. The C=N bond of the oxime typically shows a stretching vibration in the range of 1690-1640 cm⁻¹. mathnet.ru Furthermore, the O-H bond of the hydroxyimino group is anticipated to produce a broad absorption band in the region of 3500-3100 cm⁻¹ due to hydrogen bonding, and the N-O single bond stretch is expected around 960-930 cm⁻¹. mathnet.ru

The two ester functional groups are a dominant feature in the IR spectrum. The C=O stretching vibrations of the ester carbonyls are expected to appear as strong, sharp bands in the region of 1755-1730 cm⁻¹. mathnet.ru The C-O-C stretching vibrations of the ester linkages will likely produce strong bands in the 1300-1000 cm⁻¹ range. The presence of the ethyl groups will be indicated by C-H stretching and bending vibrations.

On-line IR spectroscopy has been utilized to monitor the synthesis of this compound from diethyl malonate and sodium nitrite (B80452), highlighting the utility of this technique in tracking the reaction progress and identifying key intermediates and byproducts. cjph.com.cn

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Oxime (-NOH) | O-H stretch | 3500 - 3100 (broad) |

| Ester (C=O) | C=O stretch | 1755 - 1730 (strong) |

| Oxime (C=N) | C=N stretch | 1690 - 1640 |

| Isonitroso (N=O) | N=O stretch | ~1520 |

| Ester (C-O) | C-O stretch | 1300 - 1000 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. This method is particularly useful for detecting conjugated systems and certain functional groups.

While specific UV-Vis absorption maxima (λmax) for this compound are not extensively documented in readily available literature, the presence of the isonitroso (oxime) group, which contains a C=N chromophore, suggests that the compound will exhibit absorption in the ultraviolet region. The electronic transitions in such systems are typically of the n → π* and π → π* type.

UV-Vis spectroscopy is frequently employed to monitor the progress of reactions involving malonate derivatives. cjph.com.cn For example, in the synthesis of porphyrin derivatives appended with diethyl malonate, UV-Vis spectroscopy is used to track the complexation reactions by observing shifts in the Soret and Q bands of the porphyrin ring. psu.edu Although this application focuses on a larger molecular system, it underscores the utility of UV-Vis in studying reactions involving the malonate moiety.

For related compounds, such as nanoparticles characterized with UV-Vis spectroscopy, distinct absorption peaks are identified that allow for quantification and characterization. The analysis of reaction products derived from this compound, such as heterocyclic systems, also relies on UV-Vis spectroscopy to confirm their formation and study their electronic properties. mathnet.ru Given the conjugated nature of the C=N-O-H system within the molecule, it is reasonable to expect characteristic absorption bands that can be used for both qualitative identification and quantitative analysis.

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Electronic Transition | Expected Absorption Region |

|---|---|---|

| C=N | n → π* | Ultraviolet (UV) |

| C=N | π → π* | Ultraviolet (UV) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the absolute configuration, bond lengths, bond angles, and intermolecular interactions of a molecule in its solid state.

While a detailed crystal structure with specific unit cell parameters for this compound is not widely published in readily accessible literature, the importance of this technique for related compounds is well-established. mathnet.ru For instance, X-ray diffraction studies have been conducted on the solid form of this compound, and such analyses are crucial for resolving stereoelectronic effects. gatech.edu

In the broader context of malonate derivatives, X-ray crystallography has been instrumental in confirming molecular structures and understanding their solid-state packing. For example, the crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate, a more complex malonate derivative, was determined to crystallize in the centrosymmetric space group P2₁/n, revealing details about its molecular conformation and intermolecular hydrogen bonding. nih.gov Similarly, the crystal structure of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate provided insights into the delocalization of electrons within the molecule. researchgate.net

For this compound, a single-crystal X-ray diffraction analysis would be expected to reveal key structural features, such as the planarity of the C=N-O-H group and the conformation of the two ethyl ester substituents. It would also elucidate the nature of any intermolecular hydrogen bonding involving the oxime's hydroxyl group and the ester carbonyl oxygens, which would govern the crystal packing. The potential for the molecule to exist as different stereoisomers (E/Z isomers of the oxime) could also be unambiguously determined through X-ray crystallography. It has been noted that attempting single-crystal X-ray diffraction is a recommended approach to resolve structural ambiguities that may arise from solvent interactions during complexation reactions.

Table 3: Potential Crystallographic Data to be Determined for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry operations that describe the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal |

| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms |

| Torsion Angles | The dihedral angles that define the molecular conformation |

Chromatographic Techniques for Analytical Purity Assessment (e.g., Thin-Layer Chromatography, TLC)

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. Thin-Layer Chromatography (TLC) is a particularly valuable method for monitoring the progress of chemical reactions and for the preliminary analysis of product purity due to its simplicity, speed, and low cost.

In the context of this compound, TLC is a routinely employed technique. During its synthesis, TLC can be used to track the consumption of the starting material, diethyl malonate, and the formation of the isonitroso product. mdpi.com For example, a French patent describes the use of TLC to confirm the total disappearance of this compound in a subsequent reaction step. lookchem.com

The standard procedure for TLC analysis of this compound and related malonate derivatives involves spotting a small amount of the reaction mixture or purified product onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The choice of eluent is critical for achieving good separation. For malonate derivatives, various solvent systems can be employed. For instance, in the synthesis of coumarin (B35378) derivatives from diethyl malonate, a mobile phase of benzene:ethyl acetate (B1210297) was used. mdpi.com In another application for the analysis of commercial repellents containing a diethyl malonate derivative, a solvent system of benzene-diethyl ether-hexane (5:3:2, v/v/v) was utilized. researchgate.net

After the mobile phase has ascended the plate, the separated components are visualized. If the compounds are chromophoric or fluorescent, they can be seen directly under UV light. For compounds that are not UV-active, various staining agents can be used to make the spots visible. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and can be used for identification.

Table 4: Typical Parameters for TLC Analysis of this compound and Related Compounds

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that moves up the plate. | Benzene:Ethyl Acetate; Hexane:Ethyl Acetate mixtures |

| Visualization | The method used to see the separated spots. | UV light (254 nm or 366 nm) |

| Retention Factor (Rf) | A ratio used to identify compounds. | Dependent on the specific mobile phase composition |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding within diethyl isonitrosomalonate. These calculations provide a detailed picture of how electrons are distributed across the molecule, which is key to its stability and reactivity.

The analysis typically involves mapping the molecular orbitals, with special attention to the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical in predicting how the molecule will interact with other chemical species. The HOMO indicates regions of the molecule likely to donate electrons (nucleophilic sites), while the LUMO points to regions susceptible to accepting electrons (electrophilic sites).

Furthermore, calculations of the electron density distribution and the molecular electrostatic potential (MEP) map provide a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms of the isonitroso and ester groups, highlighting their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms. This information is invaluable for predicting sites of hydrogen bonding and electrophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table is based on typical outcomes of DFT calculations for organic molecules and serves as an illustration.

| Calculated Parameter | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions involving this compound. By calculating the potential energy surface for a reaction, chemists can identify the most likely mechanism, including all intermediates and transition states. DFT calculations are frequently employed to compare the energetics of different proposed mechanisms.

A prominent example is the reduction of this compound to form diethyl aminomalonate, a key step in amino acid synthesis. orgsyn.org Computational studies can model this transformation, for instance, via catalytic hydrogenation. The calculations would involve:

Optimizing the geometries of the reactant (this compound), the product (diethyl aminomalonate), and any proposed intermediates.

Locating the transition state structure for each step of the reaction. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Calculating the activation energy (the energy difference between the reactant and the transition state), which determines the reaction rate.

These models can elucidate the precise stereochemical and electronic changes that occur during the reaction, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Table 2: Hypothetical Energy Profile for the Reduction of this compound (Illustrative) This table represents a simplified, hypothetical reaction coordinate for a two-step reduction process.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + H₂ |

| Transition State 1 | +25 | First hydrogenation step |

| Intermediate | -10 | Partially reduced species |

| Transition State 2 | +15 | Second hydrogenation step |

| Products | -40 | Diethyl Aminomalonate |

Prediction of Spectroscopic Properties and Conformational Landscapes

Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, which can be used to interpret and validate experimental data. For this compound, computational methods can generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that closely match experimental findings.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be produced. This allows for the assignment of specific absorption bands to the stretching and bending of particular bonds, such as the C=O, C=N, and N-O vibrations.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment.

Furthermore, computational chemistry allows for the exploration of the conformational landscape . This compound has several rotatable single bonds (e.g., C-C, C-O bonds). Rotation around these bonds leads to different spatial arrangements called conformers. By calculating the energy of these different conformers, it is possible to identify the most stable, low-energy structures that the molecule is most likely to adopt. nih.gov This analysis helps in understanding the molecule's three-dimensional shape and how it might interact with other molecules, such as enzymes or catalysts.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table provides examples of how theoretical calculations can predict spectroscopic features.

| Spectroscopy Type | Feature | Predicted Value | Corresponding Functional Group |

| IR | Vibrational Frequency | ~1745 cm⁻¹ | Ester C=O stretch |

| IR | Vibrational Frequency | ~1650 cm⁻¹ | C=N stretch |

| ¹³C NMR | Chemical Shift | ~165 ppm | Ester Carbonyl Carbon |

| ¹H NMR | Chemical Shift | ~4.3 ppm | -O-CH₂- Ethyl Protons |

Structure-Reactivity Relationship Investigations via Computational Methods

Investigating the relationship between a molecule's structure and its reactivity is a cornerstone of chemical research. Computational methods provide a quantitative framework for this by calculating a range of "reactivity descriptors" derived from the electronic structure. irjweb.com

The HOMO-LUMO energy gap is a primary indicator: a small gap is associated with high chemical reactivity and low kinetic stability. researchgate.net Beyond this, other descriptors offer more nuanced insights:

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.

Fukui Functions: These are local reactivity descriptors that indicate which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack.

By calculating these values for this compound and its potential reaction partners, chemists can predict the outcomes of reactions, understand regioselectivity, and design more efficient synthetic routes. These theoretical insights are crucial for leveraging the compound's role as a versatile intermediate in organic synthesis.

Table 4: Calculated Reactivity Descriptors for this compound (Illustrative) This table shows representative reactivity descriptors calculated using DFT, based on HOMO and LUMO energies.

| Descriptor | Formula | Illustrative Value | Interpretation |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.35 eV | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 3.15 eV | Indicates resistance to charge transfer. |

| Chemical Softness (S) | 1/η | 0.32 eV⁻¹ | Reciprocal of hardness; high value means high reactivity. |

| Electrophilicity Index (ω) | χ²/2η | 3.00 eV | Quantifies the electrophilic character of the molecule. |

Emerging Research Avenues and Future Directions in Diethyl Isonitrosomalonate Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of diethyl isonitrosomalonate involves the reaction of diethyl malonate with a nitrosating agent, such as sodium nitrite (B80452), in the presence of an acid. While effective, these methods often generate significant waste and utilize hazardous reagents. The future of this compound synthesis lies in the development of greener, more sustainable protocols that minimize environmental impact and enhance safety.

Key areas of development include:

Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental footprint of the synthesis. Research into phase-transfer catalysis could also enable reactions in aqueous media, simplifying workup and reducing solvent waste.

Solid-State Synthesis: Solvent-free reaction conditions, such as grindstone chemistry, offer a promising avenue for environmentally benign synthesis. These methods can lead to higher yields, shorter reaction times, and a significant reduction in waste.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, higher yields, and easier scalability. The development of flow-based nitrosation procedures for diethyl malonate could revolutionize its production.

Alternative Nitrosating Agents: Exploring less hazardous and more efficient nitrosating agents is crucial. This could involve the in-situ generation of nitrosating species or the use of solid-supported reagents that can be easily recovered and recycled.

| Synthetic Protocol | Traditional Method | Potential Sustainable Alternative | Key Advantages of Alternative |

| Solvent | Glacial Acetic Acid, Ether | Water, Deep Eutectic Solvents | Reduced VOCs, lower toxicity, improved safety |

| Reaction Conditions | Batch reaction | Continuous flow, Grindstone chemistry | Enhanced safety, better process control, reduced waste |

| Reagents | Sodium Nitrite in excess | Catalytic nitrite sources, in-situ generation | Higher atom economy, reduced inorganic waste |

Exploration of Novel Catalytic Systems for Isonitrosomalonate Transformations

The primary transformation of this compound is its reduction to diethyl aminomalonate. orgsyn.orgpatsnap.com This reaction is pivotal for the synthesis of amino acids and other nitrogen-containing compounds. While established catalysts like palladium on charcoal and Raney nickel are effective, there is considerable scope for the exploration of novel catalytic systems that offer improved efficiency, selectivity, and reusability. orgsyn.orgorgsyn.org

Future research in this area will likely focus on:

Heterogeneous Catalysts: Developing robust and recyclable heterogeneous catalysts can simplify product purification and reduce catalyst leaching into the final product. This includes exploring metal nanoparticles supported on various materials like zeolites, metal-organic frameworks (MOFs), or graphene.

Non-Precious Metal Catalysts: The high cost and limited availability of precious metal catalysts like palladium are significant drawbacks. Research into catalysts based on earth-abundant and less toxic metals such as iron, copper, or nickel is a key aspect of sustainable chemistry. dntb.gov.ua

Electrocatalysis and Photocatalysis: These emerging fields offer green and efficient alternatives to traditional catalytic methods. mdpi.com Electrocatalytic hydrogenation, for instance, uses electricity to drive the reduction, eliminating the need for high-pressure hydrogen gas. Photocatalysis, on the other hand, can utilize visible light to promote chemical transformations under mild conditions. nih.gov

| Catalyst Type | Current Examples | Future Exploration | Potential Benefits |

| Heterogeneous | Palladium on Charcoal, Raney Nickel orgsyn.org | Metal-Organic Frameworks (MOFs), Supported Nanoparticles | Enhanced reusability, simplified purification |

| Homogeneous | N/A | Earth-abundant metal complexes (Fe, Cu, Ni) | Lower cost, reduced toxicity |

| Electro/Photo | N/A | Graphene-based electrodes, semiconductor photocatalysts | Mild reaction conditions, use of renewable energy |

Asymmetric Synthesis Applications Leveraging this compound Chirality

The development of asymmetric methodologies to produce enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. While this compound itself is achiral, its transformations offer significant potential for the development of asymmetric catalytic processes. The creation of a chiral center during the reduction of the isonitroso group to an amino group is a prime target for such methodologies.

Promising avenues for research include:

Chiral Hydrogenation Catalysts: The development of chiral metal complexes for the asymmetric hydrogenation of the C=N bond in this compound would provide a direct route to chiral aminomalonates. This could involve the use of chiral phosphine (B1218219) ligands or other chiral auxiliaries. mdpi.com

Organocatalysis: Chiral organocatalysts, such as those based on proline or cinchona alkaloids, could be employed to catalyze the asymmetric reduction or other transformations of this compound. mdpi.com These metal-free catalysts are often more environmentally friendly and less sensitive to air and moisture.

Enzymatic Reductions: Biocatalysis offers a highly selective and environmentally friendly approach to asymmetric synthesis. Screening for or engineering enzymes that can reduce the isonitroso group with high enantioselectivity is a promising future direction.

A hypothetical asymmetric reduction could proceed as follows, yielding a chiral product that is a valuable building block for enantiomerically pure pharmaceuticals.

Integration into Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single pot, thereby reducing the number of synthetic steps, solvent usage, and waste generation. nih.govsemanticscholar.org The integration of this compound into such reaction sequences is a largely unexplored but highly promising area of research.

Future research could focus on:

One-Pot Synthesis and Functionalization: Developing a one-pot process where diethyl malonate is first converted to this compound, which then undergoes an in-situ transformation, such as a reduction and subsequent acylation or alkylation.

Isonitrosomalonate as a Component in MCRs: Designing novel multicomponent reactions where this compound acts as a key building block. For example, a reaction involving an aldehyde, an amine, and this compound could potentially lead to complex heterocyclic structures in a single step.

Tandem Reactions: Exploring tandem reactions where the initial product of a reaction involving this compound undergoes a subsequent spontaneous transformation, such as a cyclization, to generate more complex molecular architectures. rsc.org

Discovery of Underexplored Applications in Materials Science

The unique chemical functionalities of this compound, namely the oxime and diester groups, suggest its potential as a versatile building block in materials science, an area that remains largely unexplored.

Potential applications in this domain include:

Polymer Synthesis: this compound could potentially be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The oxime group can participate in various polymerization reactions, and the ester groups can be hydrolyzed to provide carboxylic acid functionalities, which can be further modified.